5-Methoxy-2-(trifluoromethyl)benzonitrile
Description
5-Methoxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a methoxy (-OCH₃) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, nitrile) moieties, making it a versatile intermediate in organic synthesis. Its applications span medicinal chemistry, agrochemicals, and material science, where it serves as a precursor for bioactive molecules and functional materials .
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCNNYGBQRKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the methoxy group onto a benzonitrile core. One common method involves the reaction of 5-methoxybenzonitrile with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-methoxy-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting specific biological pathways. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science industry, this compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Functional Group Impact
4-Amino-2-(trifluoromethyl)benzonitrile
- Structure: Amino (-NH₂) group replaces methoxy at the 4-position.
- Properties: Increased nucleophilicity due to the amino group, enhancing reactivity in coupling reactions.
- Applications : Identified as a controlled impurity (<0.1%) in pharmaceuticals like bicalutamide .
- Key Difference: The amino group introduces polarity, altering solubility and metabolic stability compared to the methoxy analog .
5-Methoxy-2-(methylsulfonyl)benzonitrile
- Structure : Methylsulfonyl (-SO₂CH₃) replaces trifluoromethyl.
- Properties : Higher molecular weight (211.24 g/mol) and density due to the sulfonyl group. Purity: 98% .
- Applications : Likely used in drug development, as sulfonyl groups are common in protease inhibitors.
- Key Difference : Sulfonyl’s strong electron-withdrawing nature may reduce aromatic electrophilic substitution reactivity compared to -CF₃ .
Halogen-Substituted Analogs
4-Iodo-2-(trifluoromethyl)benzonitrile
- Structure : Iodo (-I) substituent at the 4-position.
- Properties : Molecular weight 297.02 g/mol; yellow powder.
- Applications : Valued in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems in agrochemicals .
- Key Difference : Iodine’s bulkiness and polarizability facilitate transition metal-mediated reactions, unlike the smaller methoxy group .
2-Fluoro-4-(trifluoromethyl)benzonitrile
- Structure : Fluoro (-F) at the 2-position.
- Properties : Enhanced metabolic stability and lipophilicity.
- Applications : Building block in fluorinated drug candidates.
- Key Difference : Fluorine’s electronegativity increases resistance to oxidative degradation compared to methoxy .
Heterocyclic and Phenoxy Derivatives
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile
- Structure: Phenoxy (-OPh) group at the 2-position.
- Properties : Molar mass 277.24 g/mol; boiling point 332.6°C .
- Applications: Potential use in liquid crystals or agrochemicals due to aromatic ether flexibility.
- Key Difference: Phenoxy’s planar structure enables π-π stacking, advantageous in materials science .
4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile
- Structure : Complex heterocyclic substituents.
- Applications : Developed as a fungicide, demonstrating the role of trifluoromethyl benzonitrile scaffolds in crop protection .
Comparative Data Table
Key Findings and Trends
- Electronic Effects : Electron-withdrawing groups (-CF₃, -CN) enhance stability and direct electrophilic substitution to specific positions, while electron-donating groups (-OCH₃, -NH₂) modulate reactivity for targeted synthesis .
- Application Specificity: Trifluoromethyl benzonitriles with halogens (e.g., iodine, fluorine) are prioritized in agrochemicals, whereas amino or sulfonyl variants are leveraged in pharmaceuticals .
- Synthetic Challenges : Discontinuation of this compound underscores the need for alternative routes or analogs (e.g., methylsulfonyl derivatives) in research.
Biological Activity
5-Methoxy-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by various studies and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H6F3NO
- Molecular Weight : 201.15 g/mol
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
Synthesis
The synthesis of this compound typically involves the introduction of a trifluoromethyl group into a methoxy-substituted benzonitrile framework. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of benzonitrile with trifluoromethyl substitutions can demonstrate significant activity against various pathogens.
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 12.5 |
| This compound | S. aureus | 15.0 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In a study evaluating anti-inflammatory properties, this compound was compared to established anti-inflammatory drugs like indomethacin. The compound exhibited promising anti-inflammatory effects, with an inhibition percentage ranging from 47% to 76%, indicating its potential as a COX-2 inhibitor .
| Compound | Inhibition (%) | Comparison Drug |
|---|---|---|
| This compound | 62-76 | Indomethacin (78) |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes involved in inflammatory pathways (e.g., COX enzymes). Molecular docking studies have suggested that the compound effectively binds to the active site of COX-2, inhibiting its activity and thereby reducing inflammation.
Case Studies
- Case Study on Antimicrobial Activity : A recent study tested various derivatives of benzonitrile against common bacterial strains. The results highlighted that the introduction of the trifluoromethyl group significantly enhanced antibacterial efficacy compared to non-fluorinated analogs.
- Case Study on Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation assays, further supporting its potential therapeutic application in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
